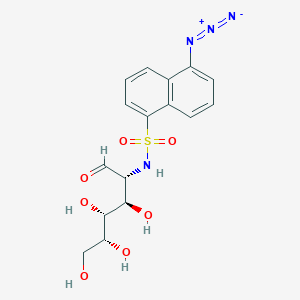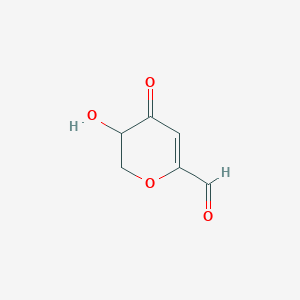
3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a versatile intermediate that can be used as a building block for the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde can affect various biochemical and physiological processes in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have antiviral and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde in lab experiments include its versatility as a building block for the synthesis of complex molecules and its potential applications in medicinal chemistry. However, its limitations include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde. One potential direction is to investigate its potential applications in the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. Another direction is to explore its potential use as a building block for the synthesis of new materials with unique properties.
In conclusion, 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde is a versatile compound that has potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde can be achieved through several methods, including the reaction of 3-hydroxy-2-butanone with formaldehyde and acetaldehyde in the presence of an acid catalyst. Another method involves the oxidation of 3-hydroxytetrahydrofuran-2-one with a strong oxidizing agent.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been used as a precursor for the synthesis of various bioactive molecules, such as antitumor agents and anti-inflammatory drugs.
Eigenschaften
CAS-Nummer |
151391-61-6 |
|---|---|
Produktname |
3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde |
Molekularformel |
C6H6O4 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
3-hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde |
InChI |
InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1-2,6,9H,3H2 |
InChI-Schlüssel |
MOGMYZWZFVCQNF-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C=C(O1)C=O)O |
Kanonische SMILES |
C1C(C(=O)C=C(O1)C=O)O |
Synonyme |
2H-Pyran-6-carboxaldehyde, 3,4-dihydro-3-hydroxy-4-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



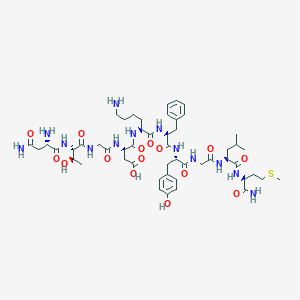


![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)
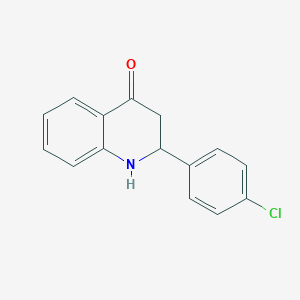
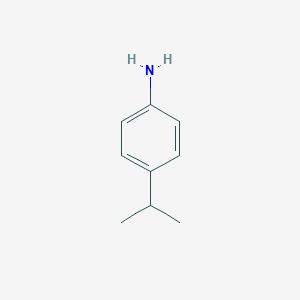
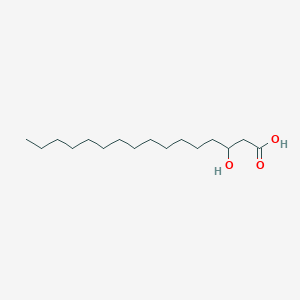
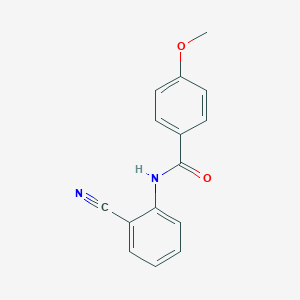
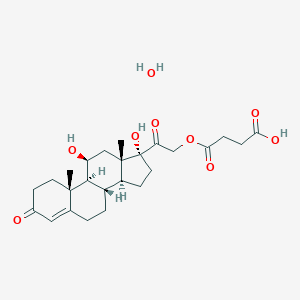
![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)

